Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)-
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Overview
Description
Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)-: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of a dichlorophenyl group and a methylpropenyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)- typically involves the reaction of a pyrrolidine derivative with a dichlorophenyl imine and a methylpropenyl group. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions may convert the imine group to an amine group.
Substitution: The compound may participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It may also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural features.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or neurological disorders.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)-
- Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-ethyl-1-propenyl)-
- Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-butyl)-
Uniqueness: The uniqueness of Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired activities.
Properties
CAS No. |
37425-83-5 |
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Molecular Formula |
C14H16Cl2N2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(2-methylprop-1-enyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C14H16Cl2N2/c1-10(2)9-18-7-3-4-14(18)17-13-8-11(15)5-6-12(13)16/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
WTVROZHGISZLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCC1=NC2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
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